(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
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Overview
Description
“(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid” is a cyclopentafuran carboxylic acid. It has a molecular formula of C9H14O4 and a molecular weight of 186.21 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H14O4/c1-12-9-4-2-3-8 (9,7 (10)11)5-6-13-9/h2-6H2,1H3, (H,10,11)/t8-,9-/m0/s1
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis of Chiral Resolving Agents :
- This compound serves as an intermediate in the synthesis of chiral resolving agents. A derivative, 3a-(fluoren-9-ylidenemethyl)-2,3,4,5,3a-pentahydrocyclopenta[1,2-b]furan, has been identified as an improved chiral resolving agent for secondary alcohols (Zhong et al., 2005).
Synthesis of Cyclopenta[b]furan Derivatives :
- This compound is used in the synthesis of various cyclopenta[b]furan derivatives, which have diverse applications in chemistry and pharmacology. For instance, it's involved in the radical-type cyclization of dienes for the regioselective synthesis of unsaturated cyclopenta[b]furan-2-ones (Weinges et al., 1994).
Role in Stereocontrolled Transformations :
- The compound plays a role in stereocontrolled transformation processes. It's used in the synthesis of enantiopure compounds, such as in the synthesis of enantiopure methyl 4-benzyloxycarbonylamino-6-hydroxy-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylate (Fernandez et al., 2010).
Cytotoxic Potential in Cancer Research :
- Derivatives of benzo[b]furancarboxylic acids, which include compounds similar to (3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid, have been explored for their cytotoxic potential against human cancer cell lines (Kossakowski et al., 2005).
Building Blocks in Organic Synthesis :
- The compound is used as a building block in organic synthesis, particularly in the creation of cyclopentanoids and other complex organic structures (Gimazetdinov et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
(3aR,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-9-4-2-3-8(9,7(10)11)5-6-13-9/h2-6H2,1H3,(H,10,11)/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFIPDSPAFECBJ-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCCC1(CCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]12CCC[C@]1(CCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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